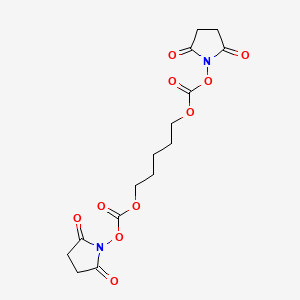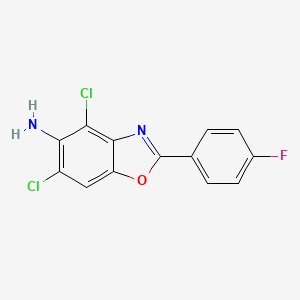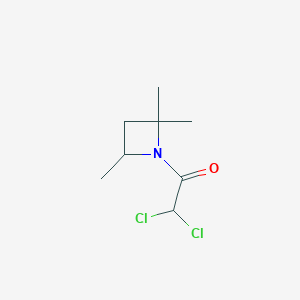
2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its distinctive structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride .
Industrial Production Methods
Industrial production of azetidines often employs scalable and efficient synthetic routes. For instance, the use of microwave irradiation for cyclocondensation reactions provides a rapid and high-yielding method for producing azetidines . The reduction of azetidinones with lithium aluminium hydride is another industrially relevant method due to its effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction of azetidines typically involves the use of strong reducing agents like lithium aluminium hydride.
Substitution: Azetidines can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is frequently used for the reduction of azetidines.
Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides from oxidation, reduced azetidines from reduction, and substituted azetidines from nucleophilic substitution .
Aplicaciones Científicas De Investigación
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) involves its interaction with molecular targets through its reactive nitrogen atom. The ring strain in azetidines facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidines.
Uniqueness
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
73512-39-7 |
|---|---|
Fórmula molecular |
C8H13Cl2NO |
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO/c1-5-4-8(2,3)11(5)7(12)6(9)10/h5-6H,4H2,1-3H3 |
Clave InChI |
HBZIOXZTIXRRLU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N1C(=O)C(Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


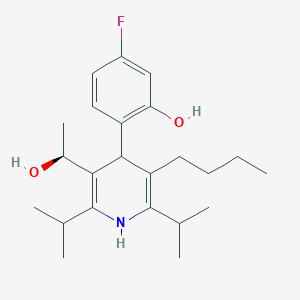


![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
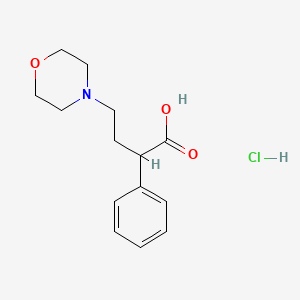

![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
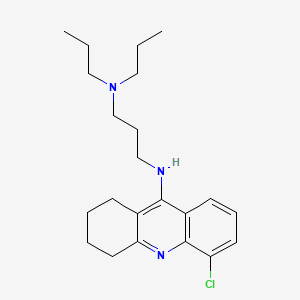
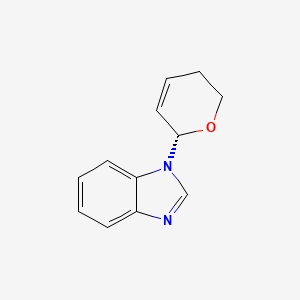
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
